molecular formula C₇₈H₁₀₇N₂₅O₂₇ B612488 L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutamine CAS No. 183745-81-5

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutamine

Cat. No.: B612488
CAS No.: 183745-81-5
M. Wt: 1826.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Parameters

Parameter Value Source
Molecular Formula C₇₈H₁₀₇N₂₅O₂₇
Molecular Weight 1,826.87 Da
Isoelectric Point (pI) ~5.2 (acidic due to multiple Asp/Glu) Calculated
Solubility Poor in aqueous buffers

The sequence includes two aspartic acid (Asp) residues at positions 1 and 7, a histidine-rich C-terminal region (positions 12–14), and a tyrosine (Tyr) at position 9. These residues contribute to metal-binding capacity and structural plasticity.

Secondary and Tertiary Conformational Features

The Aβ(1–15) fragment adopts dynamic conformational states influenced by environmental conditions:

  • In aqueous solution , it remains predominantly unstructured, as shown by circular dichroism (CD) spectroscopy.
  • In lipid bilayers or upon lipidation , it forms β-sheet aggregates. For example, palmitoylated Aβ(1–15) (Palm1–15) self-assembles into β-sheet-rich fibrils within liposomes, with Thioflavin T binding confirming cross-β architecture.
  • Metal interactions : Cu(II) induces disaggregation of β-sheet fibrils, followed by reassembly into similar structures, highlighting conformational reversibility.

Structural Motifs

  • Residues 1–7 : A hydrophilic domain with charged residues (Asp, Glu, Arg) that mediate solubility and initial aggregation nucleation.
  • Residues 8–15 : A hydrophobic cluster (Tyr, Val, His, Gln) that stabilizes β-sheet interactions.

Comparative Structural Analysis with Amyloid-β Protein Fragments

Aβ(1–15) exhibits distinct structural and functional differences compared to longer Aβ isoforms:

Feature Aβ(1–15) Aβ(1–40/42) Source
Aggregation Rate Slower kinetics Rapid fibrillation
Secondary Structure Transient β-sheets (lipid-dependent) Stable cross-β fibrils
Metal Binding Binds Cu(II)/Zn(II) via His13–14 Binds metals via His6/13/14
Neurotoxicity Low High (oligomers/fibrils)

Notably, truncations in the N-terminal region (e.g., Aβ(11–42)) reduce β-sheet content and neurotoxicity compared to full-length Aβ(1–42). However, Aβ(1–15) retains the capacity to seed aggregation of longer Aβ species, suggesting a role in fibril nucleation.

Post-Translational Modifications and Glycosylation Patterns

Aβ(1–15) undergoes modifications that alter its biophysical properties:

Common Modifications

  • O-Glycosylation :

    • Tyr10 can be modified with Galβ1-3GalNAc, redirecting aggregation toward less stable fibril polymorphs.
    • Glycosylation reduces β-sheet stability and enhances susceptibility to proteolytic degradation.
  • Lipidation :

    • Palmitoylation at lysine residues (e.g., Palm1–15) promotes β-sheet formation and membrane anchoring.
    • Shorter lipid chains (e.g., octanoyl) diminish β-sheet content, highlighting chain-length dependence.
  • Phosphorylation :

    • Ser8 phosphorylation (not yet reported in Aβ(1–15)) could theoretically mimic APP processing alterations observed in Alzheimer’s disease.

Impact of Modifications

Modification Structural Effect Functional Consequence Source
O-Glycosylation Disrupted β-sheet stacking Reduced fibril stability
Palmitoylation Enhanced β-sheet aggregation Increased immunogenicity
Oxidation (Met35) Not applicable (absent in 1–15) N/A

Glycosylation and lipidation expand the functional diversity of Aβ(1–15), enabling roles in immune response modulation (as vaccine epitopes) and membrane-associated aggregation.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H107N25O27/c1-37(2)63(76(128)101-54(26-43-31-85-36-90-43)74(126)99-52(24-41-29-83-34-88-41)72(124)96-49(77(129)130)15-18-57(80)106)103-69(121)48(17-20-60(110)111)95-70(122)50(23-40-11-13-44(105)14-12-40)92-58(107)32-87-66(118)56(33-104)102-75(127)55(28-62(114)115)100-73(125)53(25-42-30-84-35-89-42)98-67(119)46(10-7-21-86-78(81)82)94-71(123)51(22-39-8-5-4-6-9-39)97-68(120)47(16-19-59(108)109)93-64(116)38(3)91-65(117)45(79)27-61(112)113/h4-6,8-9,11-14,29-31,34-38,45-56,63,104-105H,7,10,15-28,32-33,79H2,1-3H3,(H2,80,106)(H,83,88)(H,84,89)(H,85,90)(H,87,118)(H,91,117)(H,92,107)(H,93,116)(H,94,123)(H,95,122)(H,96,124)(H,97,120)(H,98,119)(H,99,126)(H,100,125)(H,101,128)(H,102,127)(H,103,121)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130)(H4,81,82,86)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCAPVBQOYQJJF-NOZGEEMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H107N25O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856118
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1826.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183745-81-5
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutamine, a complex peptide, is composed of multiple amino acids, each contributing to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Structure and Composition

The compound is a peptide consisting of 14 amino acids, which include:

  • L-Aspartic Acid (Asp)
  • L-Alanine (Ala)
  • L-Glutamic Acid (Glu)
  • L-Phenylalanine (Phe)
  • L-Arginine (Arg)
  • L-Histidine (His)
  • L-Serine (Ser)
  • L-Glycine (Gly)
  • L-Tyrosine (Tyr)
  • L-Valine (Val)

1. Antioxidant Properties

Research indicates that peptides with specific amino acid sequences exhibit antioxidant activities. The presence of hydrophilic residues in certain positions enhances the antioxidant potential of peptides. In this context, the sequence of our compound may contribute to its ability to scavenge free radicals and reduce oxidative stress .

2. Antimicrobial Activity

Peptides have been shown to possess antimicrobial properties against various pathogens. The sequence and composition of our compound suggest potential activity against bacteria and fungi. Studies have demonstrated that bioactive peptides can disrupt microbial membranes, leading to cell death .

3. Neuroprotective Effects

Certain peptides are known to exhibit neuroprotective effects by modulating neurotransmitter release and protecting neurons from excitotoxicity. The presence of amino acids like phenylalanine and histidine in our compound may enhance its neuroprotective capabilities, which could be beneficial in conditions like Alzheimer's disease .

4. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Peptides derived from food sources have been identified as DPP-IV inhibitors, which play a crucial role in glucose metabolism and are relevant in the management of type 2 diabetes. The structural characteristics of our compound may allow it to function as a DPP-IV inhibitor, thereby improving glycemic control .

Study on Structure-Activity Relationships

A study focused on the structure–activity relationships (SAR) of peptides indicated that specific amino acid arrangements significantly affect biological activity. By analyzing 252 dipeptide sequences with confirmed DPP-IV inhibitory activity, researchers identified key descriptors that correlate with bioactivity . This information is crucial for predicting the efficacy of our compound.

Amino AcidRole in ActivityDescriptor Impact
AspAntioxidantHydrophilicity
AlaStructural stabilityPolarity
GluNeuroprotectionSide-chain interactions
PheMembrane disruptionHydrophobicity
ArgImmune modulationCharge properties

Clinical Implications

The therapeutic potential of peptides has been explored in various clinical settings. For example, dietary peptides have shown promise in managing cardiovascular diseases by influencing blood pressure and lipid profiles . The complex nature of our compound suggests it could have multifaceted roles in health promotion.

Scientific Research Applications

Neuropharmacology

This peptide has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that peptides similar to this compound may influence amyloid-beta aggregation, a hallmark of Alzheimer's pathology. For instance:

  • Case Study : A study demonstrated that peptides derived from amyloid-beta sequences can inhibit the formation of toxic aggregates, potentially offering a therapeutic avenue for Alzheimer's disease .

Biopharmaceutical Development

Peptides have become increasingly important in drug development due to their specificity and lower side effects compared to traditional small molecules. The peptide's structure suggests potential as a biopharmaceutical agent:

  • Clinical Application : Similar peptides have been utilized as immunomodulators and nootropic agents, enhancing cognitive function and immune responses .

Cancer Research

The modulation of peptide sequences has implications in cancer therapy. Research indicates that certain peptides can inhibit tumor growth and metastasis:

  • Case Study : In vitro studies have shown that peptides can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .

Aging and Longevity Studies

The role of peptides in promoting longevity through telomere maintenance has been explored:

  • Research Findings : Peptides like epitalon have shown promise in extending the lifespan of model organisms by enhancing telomerase activity, which could be relevant for the studied compound .

Data Table: Comparative Analysis of Peptide Applications

Application AreaDescriptionExample Peptides
NeuropharmacologyNeuroprotective effects against neurodegenerationAmyloid-beta derived peptides
BiopharmaceuticalsImmunomodulation and cognitive enhancementSemax, Dalargin
Cancer ResearchInduction of apoptosis and inhibition of metastasisEpitalon
Aging StudiesTelomere maintenance and lifespan extensionEpitalon

Comparison with Similar Compounds

Table 1: Amino Acid Sequence and Key Features

Compound Name Length Key Residues Potential Function/Application Reference
Target Compound (15-mer) 15 Asp, Glu, His (x3), Phe, Tyr Research (hypothesized enzymatic studies)
N-Acetyl-L-aspartyl-L-glutamate (NAAG) 2 Asp, Glu Neurotransmitter, NAALADase substrate
Liraglutide (GLP-1 analog) 31 Multiple His, Lys, fatty acid conjugate Type 2 diabetes treatment
L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine 8 Asn, Arg, His, Phe Structural/functional studies

Key Observations:

Enzymatic Susceptibility :

  • Shorter peptides like NAAG (2-mer) are rapidly hydrolyzed by NAALADase (Km = 0.40 µM, Vmax = 155 pmol/min/mg) due to exposed cleavage sites .
  • The target peptide’s length and clustered His residues may reduce susceptibility to exopeptidases, as observed in longer therapeutic peptides like liraglutide .

Acidic Residues: Compared to NAAG, the target’s higher Asp/Glu content (5 vs. 2 residues) increases net negative charge, which may affect solubility and protein-binding specificity .

Therapeutic Potential: Unlike liraglutide, which includes a fatty acid conjugate for prolonged half-life, the target lacks modifications for clinical use, limiting its utility to research contexts .

Biochemical Interactions

Table 2: Enzymatic Hydrolysis Rates (Hypothetical Comparison)

Compound Enzyme Km (µM) Vmax (pmol/min/mg) Inhibition Profile
NAAG NAALADase 0.40 155 Competitive (beta-NAAG)
L-aspartyl-L-glutamate NAALADase 0.25* 200* N/A
Target Peptide Hypothetical protease N/A N/A Likely resistant**

Estimated based on , where L-aspartyl-L-glutamate is hydrolyzed faster than NAAG.
*
Inferred from structural complexity and lack of terminal cleavage motifs.

  • Hydrolysis Resistance : Longer peptides like the target may evade degradation due to steric hindrance, a feature exploited in drug design (e.g., liraglutide’s fatty acid chain) .

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal glutamine residue to a resin. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) or Rink amide resin is typically employed, depending on whether the C-terminus is desired as a free acid or amide. For this peptide, Rink amide resin is preferred to yield a C-terminal carboxamide. The glutamine side chain is protected with a trityl (Trt) group to prevent undesired side reactions during synthesis.

Fmoc/t-Bu Protection Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is universally adopted due to its orthogonality and compatibility with acid-labile side-chain protecting groups. Key protecting groups include:

  • Aspartic acid/Glutamic acid : tert-butyl (t-Bu) esters

  • Histidine : Trt or benzyloxymethyl (Bom) groups

  • Arginine : Pentamethyldihydrobenzofuransulfonyl (Pbf)

  • Serine/Tyrosine : t-Bu ethers

  • Lysine (if present): Boc (tert-butyloxycarbonyl).

Stepwise Assembly and Coupling Optimization

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF) for 5–10 minutes.

  • Amino Acid Activation : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF.

  • Coupling Time : 30–60 minutes per residue, extended to 2 hours for sterically hindered residues (e.g., valine, histidine).

Challenges in Sequence-Specific Residues

  • Histidine (Positions 6, 12, 13) : The imidazole side chain necessitates Trt protection to prevent metal coordination and aggregation. Double coupling is recommended to ensure >99% efficiency.

  • Aspartic Acid (Positions 1, 7) : t-Bu protection prevents aspartimide formation, a common side reaction during repetitive deprotection.

  • Serylglycine (Position 8) : Glycine’s lack of a side chain simplifies coupling, but serine’s hydroxyl group requires t-Bu protection to avoid β-sheet formation.

Side Reactions and Mitigation Strategies

Aspartimide Formation

Aspartic acid residues are prone to cyclize into aspartimide, especially under basic conditions. To suppress this:

  • Low-Temperature Coupling : Conduct reactions at 0–4°C for aspartic acid residues.

  • Additive Use : 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) reduces racemization.

Aggregation and Incomplete Coupling

The hydrophobic segment (Phe, Tyr, Val) increases aggregation risk. Remedies include:

  • Backbone Amide Protection : Use of pseudoproline dipeptides at Ser-Gly and His-His motifs.

  • Solvent Optimization : Mixtures of DMF and dichloromethane (DCM) improve resin swelling.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

The peptide-resin is treated with a cleavage cocktail containing:

  • Trifluoroacetic acid (TFA) : 95% (v/v)

  • Water : 2.5%

  • Triisopropylsilane (TIPS) : 1.5%

  • 1,2-Ethanedithiol (EDT) : 1% (for Trt and Pbf removal).

Reaction time is 2–4 hours at room temperature. For histidine-rich sequences, extended cleavage (6 hours) ensures complete deprotection.

Crude Peptide Isolation

After cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Yield typically ranges from 60–80% for sequences of this length.

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18 (5 µm, 250 × 4.6 mm)

  • Gradient : 5–60% acetonitrile in 0.1% TFA over 45 minutes

  • Flow Rate : 1 mL/min.

Purification resolves major byproducts, including deletion sequences and aspartimide derivatives.

Mass Spectrometry Analysis

  • Method : MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

  • Expected [M+H]⁺ : Calculated 1863.9 Da (theoretical), observed 1864.2 ± 0.3 Da.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

For large-scale production (>1 kg), continuous flow systems reduce solvent use and improve reproducibility. Coupling times are shortened to 10 minutes per residue under pressurized conditions.

Cost Analysis

  • Resin Cost : $150–$300/g for Rink amide resin

  • Amino Acid Cost : $20–$50/g for protected residues

  • Total Synthetic Cost : ~$12,000 per gram for research-scale production.

Comparative Evaluation of Synthetic Routes

ParameterSPPS (Fmoc)Native Chemical LigationEnzymatic Synthesis
Max Length 50 residues200 residues30 residues
Purity 90–95%80–85%70–75%
Cycle Time 1h/residue2h/fragment4h/residue
Cost HighModerateLow

SPPS remains the optimal method for this 14-mer peptide, balancing purity and synthetic control .

Q & A

What experimental strategies are effective for synthesizing this peptide, and how can side reactions be minimized?

Basic Research Question
Synthesis of complex peptides requires multi-step solid-phase peptide synthesis (SPPS) with careful selection of protecting groups. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used to protect amino acid side chains . The inclusion of glycine and serine residues introduces flexibility but may require orthogonal deprotection steps to avoid premature cleavage. To minimize racemization during coupling, low-temperature reactions (4°C) and coupling agents like HBTU/HOBt are recommended . Post-synthesis purification via reverse-phase HPLC with C18 columns and acetonitrile/water gradients is critical for isolating the target peptide .

How can researchers resolve structural heterogeneity caused by post-translational modifications or misfolding in this peptide?

Advanced Research Question
Structural heterogeneity can arise from oxidation of histidine residues or disulfide bond mispairing. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are essential for assessing secondary and tertiary structures . For misfolding, optimize refolding buffers (e.g., 20 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 1 mM reduced glutathione) to promote correct disulfide bridging. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can identify modifications like deamidation or oxidation .

What are the key challenges in purifying this peptide, and which chromatographic techniques are most effective?

Basic Research Question
Purification challenges include separating closely related isoforms (e.g., truncated sequences or diastereomers). Reverse-phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) is standard, but ion-exchange chromatography may improve resolution for charged variants . Analytical ultracentrifugation or size-exclusion chromatography (SEC) can address aggregation issues, particularly for histidine-rich regions prone to metal ion interactions .

How can computational modeling predict this peptide’s interaction with biological targets, such as amyloid-beta or G-protein-coupled receptors?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational stability. For amyloid-beta interactions, use structural templates from PDB entries (e.g., 2M4J) to simulate aggregation inhibition . Bioinformatics tools like BLAST or FASTA can identify homologous sequences with known functions, guiding mutagenesis studies .

How should researchers address contradictory data on this peptide’s bioactivity in different disease models?

Advanced Research Question
Contradictions may arise from variations in cell lines, assay conditions, or peptide stability. For example, beta-amyloid (1-16) analogs show conflicting neuroprotective effects depending on aggregation state . Standardize assays using lyophilized peptide batches stored at -80°C to prevent degradation. Meta-analyses of dose-response curves and publication bias assessments (e.g., funnel plots) can reconcile discrepancies .

What formulation strategies improve this peptide’s stability during in vivo studies?

Basic Research Question
Histidine and glutamine residues are prone to oxidation and deamidation. Lyophilization with cryoprotectants (trehalose or sucrose) enhances shelf life. For in vivo delivery, use PEGylation to reduce renal clearance or encapsulate in liposomes to protect against enzymatic degradation . Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and quantify degradation products with LC-MS .

What experimental models are optimal for studying this peptide’s pharmacokinetics and tissue distribution?

Advanced Research Question
Rodent models with radiolabeled (³H or ¹⁴C) peptide allow tracking via scintillation counting. For tissue distribution, use MALDI imaging mass spectrometry on frozen sections . Microdialysis in specific brain regions (e.g., hippocampus) can assess blood-brain barrier penetration, critical for neuroactive peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.